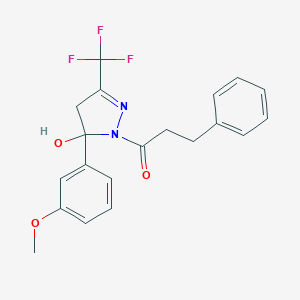
N~1~,N~4~-bis(2,3-dimethylphenyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is an organic compound that belongs to the class of amides It is characterized by the presence of two 2,3-dimethyl-phenyl groups attached to the nitrogen atoms of a terephthalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under inert atmosphere conditions to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the amide.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(2,3-dimethyl-phenyl)-isophthalamide
- N,N’-Bis-(2,3-dimethyl-phenyl)-adipamide
- N,N’-Bis-(2,3-dimethyl-phenyl)-sebacamide
Uniqueness
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-7-5-9-21(17(15)3)25-23(27)19-11-13-20(14-12-19)24(28)26-22-10-6-8-16(2)18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
JCIDMVMLTGMUKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B415913.png)
![3-nitro-6-{4-nitro-1H-pyrazol-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B415914.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B415920.png)
![5-(3-chlorobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415922.png)
![15-Chloro-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B415923.png)

![2-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-7-methyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B415925.png)


![N-(4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}phenyl)acetamide](/img/structure/B415932.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415933.png)
![7-(2-chlorobenzyl)-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415934.png)

![N-(4-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B415936.png)
